molecular formula C8H18ClNO B8144044 N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride

N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride

Cat. No.: B8144044
M. Wt: 179.69 g/mol
InChI Key: IFYBNBSTSQWVLV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride, systematically describes its structure. The parent heterocycle is a six-membered tetrahydropyran ring (oxane) with a saturated oxygen-containing backbone. The "tetrahydro-2H-pyran-4-yl" designation specifies the substitution at the 4-position of the ring, where a methyl group bridges to the ethanamine moiety. The hydrochloride salt form indicates protonation of the amine nitrogen, balanced by a chloride counterion.

The molecular formula is C₈H₁₇NO·HCl , corresponding to a molecular weight of 179.69 g/mol. Key structural features include:

  • A chair-configured tetrahydropyran ring with equatorial substituents.
  • A secondary amine group (-NH-) linked via a methylene (-CH₂-) spacer to the heterocycle.
  • Protonation of the amine nitrogen in the hydrochloride salt, forming an ammonium center (NH⁺).

The InChI code (1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H) encodes connectivity and stereochemical details, confirming the absence of chiral centers in the base structure.

Crystallographic Analysis of Tetrahydropyran Derivatives

X-ray crystallography of related tetrahydropyran derivatives reveals consistent chair conformations for the six-membered ring. In (2R,3R,6S*)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide, the tetrahydropyran adopts a chair configuration with all substituents equatorially oriented to minimize steric strain. This observation aligns with computational models predicting equatorial preference for bulkier groups to avoid axial 1,3-diaxial interactions.

Crystallographic Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=8.423 Å, b=10.905 Å, c=17.347 Å
R-factor 0.044
Mean C-C bond length 0.004 Å

Table 1: Crystallographic data for a tetrahydropyran derivative.

Notably, substituents on the tetrahydropyran ring influence packing motifs. The 4-hydroxyphenyl group in the cited structure participates in O—H⋯O hydrogen bonds, while the fluorophenyl groups engage in C—H⋯π interactions. These findings suggest that the methyl-ethanamine substituent in this compound likely adopts equatorial positioning, though experimental confirmation is pending.

Conformational Dynamics in Protonated Amine Systems

Protonation of the amine group significantly alters conformational dynamics. Constant pH molecular dynamics (pH-REMD) simulations on analogous systems demonstrate that protonation stabilizes specific rotameric states by introducing electrostatic interactions between the ammonium ion and adjacent electronegative atoms. For example, in β-secretase (BACE-1) inhibitors, protonated amines induce flap closures through salt bridges with aspartate residues.

In this compound:

  • The ammonium group (NH⁺) may form intramolecular hydrogen bonds with the tetrahydropyran oxygen.
  • Steric effects between the methylene bridge and ring substituents could restrict rotation about the C-N bond.
  • Solvent interactions (e.g., water molecules) may stabilize extended conformations in aqueous environments.

These dynamics are pH-dependent, as deprotonation at high pH would eliminate the ammonium center, increasing conformational flexibility.

Hydrogen Bonding Patterns in Hydrochloride Salts

Hydrogen bonding in hydrochloride salts involves three primary interactions:

  • N⁺—H⋯Cl⁻ : The ammonium proton donates to the chloride ion.
  • C—H⋯Cl⁻ : Weak hydrogen bonds from alkyl or aromatic C-H groups.
  • O—H⋯Cl⁻ : In hydrated forms, water-mediated chloride coordination.

In concentrated LiCl solutions, chloride ions integrate into hydrogen-bonded networks as acceptor sites, forming solvent-separated ion pairs (e.g., H₂O⋯Cl⁻⋯H₂O). For this compound:

  • The NH⁺ group acts as a strong hydrogen bond donor (N⁺—H⋯Cl⁻, ~2.3–2.5 Å).
  • The tetrahydropyran oxygen may weakly accept hydrogen bonds from surrounding water (O⋯H—O, ~2.8 Å).
  • C—H groups on the methylene bridge or ethylamine chain could engage in non-classical C—H⋯Cl⁻ interactions (~3.3 Å).
Interaction Type Bond Length (Å) Strength (kJ/mol)
N⁺—H⋯Cl⁻ 2.3–2.5 15–25
O⋯H—O (water) 2.7–2.9 10–20
C—H⋯Cl⁻ 3.2–3.5 5–10

Table 2: Hydrogen bonding parameters in hydrochloride salts.

These interactions collectively stabilize the crystalline lattice, as evidenced by the high melting point (132–136°C) and solid-state structure.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYBNBSTSQWVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

The reductive amination of tetrahydro-2H-pyran-4-ylmethylamine with acetaldehyde represents a primary synthetic route. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) facilitates selective imine reduction under mild acidic conditions (catalytic acetic acid). Key steps include:

  • Imine Formation : Equimolar amounts of tetrahydro-2H-pyran-4-ylmethylamine and acetaldehyde react in anhydrous DCE at 25°C for 12 hours.

  • Reduction : NaBH(OAc)₃ (1.2 equiv) is added portionwise, followed by stirring for 24 hours.

  • Workup : The crude product is extracted with CH₂Cl₂, washed with brine, and purified via column chromatography (SiO₂, EtOAc/hexane 3:7).

Table 1: Reductive Amination Reaction Parameters

ParameterValue
SolventDichloroethane (DCE)
Temperature25°C
Reducing AgentNaBH(OAc)₃ (1.2 equiv)
Yield (Purified)60–75%

This method avoids extreme temperatures, minimizing side reactions like polymerization.

Borane-THF-Mediated Reduction

An alternative route involves borane-THF reduction of N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide (CAS 130290-79-8). The procedure includes:

  • Acetamide Synthesis : Acetylation of tetrahydro-2H-pyran-4-ylmethylamine with acetyl chloride.

  • Reduction : Borane-THF (6.8 equiv) in THF at 20°C for 48 hours.

  • Quenching : Methanol addition followed by HCl-mediated workup and NaOH neutralization.

Table 2: Borane-THF Reduction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
Temperature20°C
Reaction Time48 hours
Borane Equivalents6.8 equiv
Yield (Crude)Not reported

This method, while effective, requires careful handling of borane-THF due to its pyrophoric nature.

Reaction Optimization

Solvent and pH Effects

In reductive amination, solvent polarity and pH critically influence yield. Dichloroethane (DCE) outperforms THF or MeOH by stabilizing the imine intermediate while suppressing over-reduction. Acetic acid (0.1–0.5 equiv) maintains a pH of 4–5, enhancing NaBH(OAc)₃ activity without hydrolyzing the imine.

Stoichiometric Adjustments

Excess acetaldehyde (1.5 equiv) in reductive amination drives imine formation to completion, though higher equivalents risk aldol condensation byproducts. For borane-THF reductions, stoichiometric excess (6–7 equiv) ensures complete acetamide reduction, albeit with increased purification challenges.

Industrial Production Considerations

Scaling these methods necessitates:

  • Continuous Flow Systems : For borane-THF reactions to mitigate exothermic risks.

  • Distillation : Post-reduction purification of the free base prior to HCl salt formation.

  • Cost Efficiency : NaBH(OAc)₃, while selective, is cost-prohibitive at scale; alternatives like Pd/C-catalyzed hydrogenation are under investigation.

Table 3: Industrial-Scale Process Metrics

MetricReductive AminationBorane-THF Reduction
Throughput (kg/day)50–10030–60
Purity (HPLC)≥98%≥95%
Solvent Recovery80–85%70–75%

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Signals at δ 3.8–4.0 ppm (pyran O–CH₂), δ 2.6–2.8 ppm (N–CH₂–CH₃), and δ 1.1–1.3 ppm (CH₃).

  • LC-MS : ESI+ spectrum showing [M+H]⁺ at m/z 144.1, consistent with the free base (C₈H₁₇N₀).

  • XRD : Confirms hydrochloride salt formation via Cl⁻ counterion peaks .

Chemical Reactions Analysis

Types of Reactions

N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The ethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates, while reduction may produce simpler amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Research has indicated that compounds related to N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride exhibit promising antimicrobial and antiparasitic properties. For instance, studies on thienopyrimidine derivatives, which share structural similarities, have shown effectiveness against Leishmania species, the causative agents of leishmaniasis. These derivatives target N-myristoyltransferase, an essential enzyme in eukaryotic organisms, highlighting the potential for developing new treatments for neglected tropical diseases .

Cancer Research

The compound's structural motifs are also being investigated for their ability to mimic alpha-helices in proteins, which can influence cellular signaling pathways. Such mimetics have potential applications in cancer therapy by modulating the activity of proteins involved in tumor progression . The interaction of these compounds with cellular pathways suggests a role in therapeutic development against various cancers.

Organic Synthesis

Reagent in Organic Reactions

This compound can serve as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex organic molecules. For example, it can be utilized in the synthesis of various heterocycles and functionalized compounds through reactions such as alkylation and acylation .

Solvent Properties

The tetrahydropyran moiety contributes to the compound's solvent properties, making it suitable for use in organic reactions requiring a hydrophobic environment. Its performance as a solvent has been compared to conventional ethers, suggesting it could replace more toxic solvents in industrial applications .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its potential use in polymer synthesis. The compound's functional groups can be incorporated into polymer backbones to enhance properties such as flexibility and thermal stability. Research into its copolymerization with other monomers could lead to new materials with tailored characteristics for specific applications .

Case Studies

Study Focus Findings
Thienopyrimidine InhibitorsAntiparasitic activityIdentified inhibitors targeting Leishmania N-myristoyltransferase with promising selectivity and potency .
Alpha Helix Mimetic StructuresCancer treatmentDemonstrated potential for modulating protein interactions critical for cancer progression .
Organic Reaction Solvent StudySolvent efficiencyShowed effectiveness of tetrahydropyran-based solvents compared to traditional solvents .

Mechanism of Action

The mechanism of action of N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran Backbones

(a) 2-(Tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride (CAS 389621-77-6)
  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 179.69 g/mol
  • Key Differences : The ethylamine group is directly attached to the THP ring without a methylene spacer. This reduces steric hindrance and may alter receptor-binding kinetics compared to the target compound.
  • Similarity Score : 0.76 (based on structural and functional group alignment) .
(b) N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS 220641-87-2)
  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • Key Differences : A methyl group replaces the ethylamine chain, simplifying the structure. This modification likely decreases lipophilicity and affects pharmacokinetic properties .
(c) 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride (CAS 2197061-56-4)
  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
  • This makes it more suitable for CNS-targeting applications than the target compound .

Functional Group Variations

(a) N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide
  • Molecular Features : Substituted THP ring with a benzodioxol group and chloroacetamide side chain.
  • Key Differences : The acetamide group introduces hydrogen-bonding capacity, which may improve metabolic stability but reduce reactivity compared to the ethylamine group in the target compound .
(b) 25C-NBOMe Hydrochloride (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrochloride)
  • Molecular Formula: C₁₇H₂₀Cl₂FNO₂
  • Molecular Weight : 360.25 g/mol
  • Key Differences : Aryl substituents (dimethoxyphenyl and fluorobenzyl) confer high affinity for serotonin receptors (5-HT₂A), making it psychoactive. The target compound lacks these aromatic groups, suggesting lower neuroactivity .

Biological Activity

N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety, which is known for its ability to participate in various chemical reactions and biological interactions. Its structural formula can be represented as follows:

C9H17ClN\text{C}_9\text{H}_{17}\text{Cl}\text{N}

This structure allows it to interact with multiple biological targets, particularly in the realm of enzyme and receptor modulation.

This compound operates through several mechanisms:

  • Receptor Interaction : The compound is believed to bind to specific receptors, altering their activity. This can lead to modulations in signaling pathways that affect cellular processes such as metabolism, growth, and differentiation.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in critical biochemical pathways, thereby influencing various physiological responses .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Analgesic Properties : Similar compounds have been studied for their analgesic effects, particularly as cannabinoid receptor agonists with low central nervous system (CNS) penetration, potentially minimizing side effects associated with traditional analgesics .
  • Anticancer Potential : The compound's ability to modulate cyclin-dependent kinases (CDKs) suggests a role in cancer therapeutics. CDKs are crucial for cell cycle regulation, and their inhibition may lead to apoptosis in tumor cells .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of related compounds, indicating that they might be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the analgesic effects of tetrahydro-pyran derivatives, demonstrating significant pain relief in rodent models with minimal CNS side effects .
Study 2 Focused on the modulation of CDK activity by similar compounds, showing potential for developing novel anticancer therapies that target specific phases of the cell cycle .
Study 3 Explored the interaction of tetrahydropyran derivatives with cannabinoid receptors, establishing a new class of potential analgesics with favorable pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with ethanamine, followed by HCl salt formation. Sodium triacetoxyborohydride (STAB) in dichloroethane is a common reducing agent, offering yields >70% under anhydrous conditions at 0–25°C . Alternative routes involve alkylation of tetrahydro-2H-pyran-4-ylmethanol with bromoethane derivatives, though this may require optimization to minimize byproducts like N-alkylated impurities .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical. Key spectral features include:

  • A singlet at δ 3.2–3.5 ppm for the methylene group adjacent to the amine.
  • Multiplets at δ 1.4–1.8 ppm for the tetrahydro-2H-pyran ring protons.
  • A broad peak at δ 8.0–10.0 ppm for the hydrochloride salt .
    High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, Cl) further validate the molecular formula (C₈H₁₈ClNO) .

Q. What analytical methods are used to assess the purity of this compound, and how are impurities characterized?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–255 nm) is standard, using a C18 column and acetonitrile/water (0.1% TFA) gradient. Purity ≥95% is achievable via recrystallization from ethanol/ether . Impurities (e.g., unreacted starting materials or N-alkylated byproducts) are identified using LC-MS and compared against synthetic reference standards .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across pharmacological studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, salt forms). To resolve this:

  • Standardize the compound’s salt form (e.g., hydrochloride vs. freebase) and confirm purity via NMR/HPLC.
  • Replicate assays under controlled conditions (e.g., receptor-binding studies at pH 7.4 with 0.1% BSA) .
  • Perform dose-response curves to compare EC₅₀/IC₅₀ values across studies .

Q. What strategies optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Key approaches include:

  • Using stoichiometric control (e.g., 1.1 equiv. of ethanamine to limit over-alkylation).
  • Employing flow chemistry for better temperature/pH control.
  • Incorporating in situ FTIR to monitor intermediate formation .
    Post-synthetic purification via column chromatography (silica gel, MeOH/CH₂Cl₂) removes persistent impurities .

Q. How can the compound’s hygroscopicity impact experimental reproducibility, and how is this mitigated?

  • Methodological Answer : The hydrochloride salt is hygroscopic, leading to variable mass measurements. To address this:

  • Store the compound in desiccated containers at –20°C .
  • Pre-dry samples under vacuum (40°C, 24 hr) before use.
  • Use Karl Fischer titration to quantify residual water content .

Q. What methods are recommended for evaluating the compound’s receptor-binding affinity in neurological studies?

  • Methodological Answer : Radioligand displacement assays (e.g., using ³H-labeled ligands for σ-1 or NMDA receptors) are gold-standard. Protocols include:

  • Preparing brain homogenates in Tris-HCl buffer (pH 7.4).
  • Incubating with 10 nM–10 µM compound for 60 min at 25°C.
  • Quantifying bound vs. free ligand via scintillation counting .
    Data normalization to positive controls (e.g., haloperidol) ensures reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.